molecular formula C22H14O4 B12797118 1,4-Naphthalenedione, 2,2'-(1,2-ethanediyl)bis- CAS No. 31689-25-5

1,4-Naphthalenedione, 2,2'-(1,2-ethanediyl)bis-

Cat. No.: B12797118
CAS No.: 31689-25-5
M. Wt: 342.3 g/mol
InChI Key: JDEWXUIKOKUSAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- typically involves the reaction of 1,4-naphthoquinone with ethylene glycol under acidic conditions . The reaction proceeds through a nucleophilic addition mechanism, where the ethylene glycol attacks the carbonyl groups of the naphthoquinone, forming the bis-naphthoquinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is crucial for its biological effects, including its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- is unique due to its bis-naphthoquinone structure, which imparts distinct chemical and biological properties. The presence of the ethanediyl bridge allows for unique interactions and reactivity compared to its simpler counterparts .

Properties

CAS No.

31689-25-5

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

2-[2-(1,4-dioxonaphthalen-2-yl)ethyl]naphthalene-1,4-dione

InChI

InChI=1S/C22H14O4/c23-19-11-13(21(25)17-7-3-1-5-15(17)19)9-10-14-12-20(24)16-6-2-4-8-18(16)22(14)26/h1-8,11-12H,9-10H2

InChI Key

JDEWXUIKOKUSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCC3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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